![molecular formula C24H26N4O4 B12284788 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-精氨酸: 是一种合成化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了广泛的兴趣。该化合物具有一个被二苯甲基取代的呋喃环和一个连接到 L-精氨酸部分的羰基。这些官能团的存在赋予该分子独特的化学性质和反应活性。
准备方法
合成路线和反应条件: N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-精氨酸的合成通常涉及多步有机反应。一种常见的合成方法是首先制备 5-(二苯甲基)-2-呋喃羧酸,然后使用肽偶联试剂(如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))将其与 L-精氨酸偶联。该反应通常在惰性气氛下使用二氯甲烷等有机溶剂进行,以防止氧化。
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动肽合成器和连续流反应器可以提高合成效率和产量。此外,还采用高效液相色谱 (HPLC) 等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型: N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-精氨酸可以进行各种化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃-2,5-二酮衍生物。
还原: 羰基可以被还原形成醇衍生物。
取代: 二苯甲基可以参与亲电芳香取代反应。
常见试剂和条件:
氧化: 如在酸性条件下使用的过锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。
取代: 如溴 (Br2) 或硝鎓离子 (NO2+) 等亲电试剂。
主要产物:
氧化: 呋喃-2,5-二酮衍生物。
还原: 醇衍生物。
取代: 溴化或硝化二苯甲基衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针以研究酶相互作用的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新型材料,并作为有机反应的催化剂。
作用机制
N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-精氨酸发挥其作用的机制主要通过其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可能通过模拟天然底物来抑制某些酶,从而阻断活性位点。所涉及的途径通常包括调节细胞过程(如增殖、凋亡和炎症)的信号转导级联。
相似化合物的比较
类似化合物:
- N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-赖氨酸
- N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-鸟氨酸
比较: 与类似物相比,N2-[[5-(二苯甲基)-2-呋喃基]羰基]-L-精氨酸由于 L-精氨酸部分中存在胍基而表现出独特的性质。该基团增强了其与某些酶和受体的结合亲和力,使其在生物化学测定中成为更有效的抑制剂或激活剂。此外,二苯甲基提供空间位阻,影响化合物的反应性和稳定性。
属性
分子式 |
C24H26N4O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27) |
InChI 键 |
KQTJPESSNDKYIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


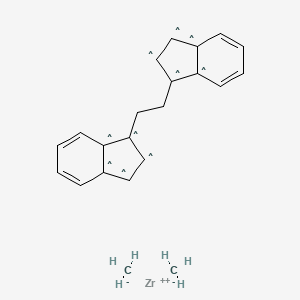
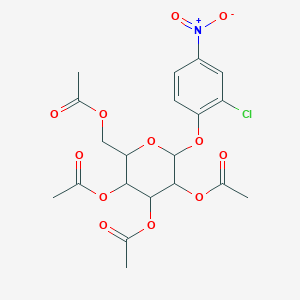
![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)

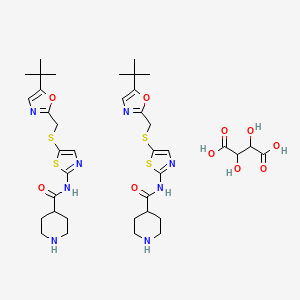
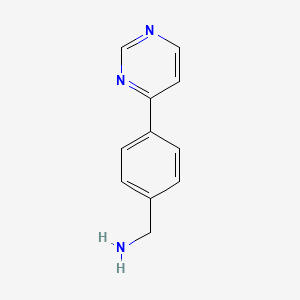
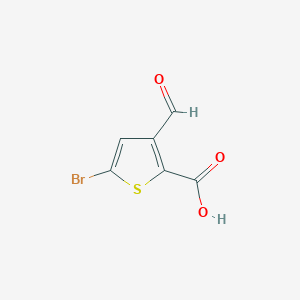
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)



